molecular formula C12H12O3 B160035 6-Ethoxynaphthalene-2,3-diol CAS No. 136944-52-0

6-Ethoxynaphthalene-2,3-diol

Cat. No.: B160035
CAS No.: 136944-52-0
M. Wt: 204.22 g/mol
InChI Key: YQWGZHRNBFOHMZ-UHFFFAOYSA-N
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Description

6-Ethoxynaphthalene-2,3-diol is a naphthalene derivative featuring hydroxyl groups at positions 2 and 3 and an ethoxy substituent at position 5. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol (calculated). The compound’s structure combines the π-conjugated naphthalene backbone with polar hydroxyl and ethoxy groups, making it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science.

Synthesis pathways for similar compounds (e.g., naphthalene-2,3-diol derivatives) often involve functionalization of the parent diol. For instance, naphthalene-2,3-diol can undergo alkylation or acetylation reactions to introduce substituents like ethoxy or acetyl groups . In one method, epibromohydrin is used to generate intermediates, which are further modified to achieve target compounds .

Properties

CAS No.

136944-52-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethoxynaphthalene-2,3-diol

InChI

InChI=1S/C12H12O3/c1-2-15-10-4-3-8-6-11(13)12(14)7-9(8)5-10/h3-7,13-14H,2H2,1H3

InChI Key

YQWGZHRNBFOHMZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=CC(=C(C=C2C=C1)O)O

Canonical SMILES

CCOC1=CC2=CC(=C(C=C2C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Naphthalene-2,3-diol

  • Structure : Dihydroxyl groups at positions 2 and 3 (C₁₀H₈O₂; MW = 160.17 g/mol).
  • Properties : Acts as a bidentate ligand in coordination complexes (e.g., cobalt(III) complexes), forming stable structures due to its catechol-like binding mode .
  • Key Differences : Lacks the 6-ethoxy group, reducing steric bulk and lipophilicity compared to 6-Ethoxynaphthalene-2,3-diol. This impacts solubility and reactivity in metal coordination.

2-Acetyl-6-methoxynaphthalene

  • Structure : Methoxy group at position 6 and acetyl group at position 2 (C₁₃H₁₂O₂; MW = 200.23 g/mol) .
  • Applications : Used as a pharmaceutical intermediate (e.g., in Naproxen synthesis).
  • Key Differences :
    • The methoxy group (electron-donating) at position 6 vs. ethoxy (larger, more lipophilic).
    • Acetyl group at position 2 introduces electrophilic character, unlike the diol groups in this compound.

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

  • Structure: Complex phenyl substituent with methylsulfonamido and methoxy groups (C₂₀H₂₁NO₅S; MW = 387.45 g/mol) .
  • Properties : Higher molecular weight and steric hindrance reduce solubility in polar solvents compared to simpler derivatives.
  • Key Differences : The bulky substituent alters biological activity and synthetic accessibility, whereas this compound offers a simpler structure for functionalization.

p-Cimen-2,3-diol

  • Structure : A natural diol isolated from thyme (Thymus vulgaris) .
  • Properties : Exhibits potent antioxidant activity, surpassing α-tocopherol and BHA in efficacy.
  • Key Differences : While both compounds feature diol groups, p-cimen-2,3-diol’s biological origin and smaller aromatic system contrast with the synthetic naphthalene backbone of this compound.

Structural and Functional Analysis

Substituent Effects

  • Position 6 Substituents :
    • Ethoxy (this compound): Enhances lipophilicity and electron-donating capacity compared to methoxy .
    • Methoxy (2-Acetyl-6-methoxynaphthalene): Smaller and less lipophilic, favoring different pharmacokinetic profiles.
  • Diol vs. Mono-ol: The dual hydroxyl groups in this compound enable chelation with metal ions, unlike mono-ol derivatives (e.g., naphthalene-1-ol) .

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₂H₁₂O₃ 204.22 2,3-diol; 6-ethoxy Coordination chemistry, drug design
Naphthalene-2,3-diol C₁₀H₈O₂ 160.17 2,3-diol Metal complexes
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ 200.23 6-methoxy; 2-acetyl Pharmaceutical intermediate
1-(6-(Methylsulfonamido)-...) C₂₀H₂₁NO₅S 387.45 Complex phenyl substituent Specialty chemicals
p-Cimen-2,3-diol C₁₀H₁₄O₂ 166.22 Natural diol Antioxidant

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